
5-Methyl-2,3-dihydro-1,4-dithiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2,3-dihydro-1,4-dithiine is a heterocyclic organic compound with the molecular formula C5H8S2. It belongs to the class of 1,4-dithiins, which are sulfur-containing six-membered rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dithiolane with methylating agents, followed by cyclization to form the desired 1,4-dithiin structure . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and temperatures maintained at around -110°C to facilitate the formation of the cyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters to ensure consistent production quality .
化学反応の分析
Types of Reactions: 5-Methyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the dithiin ring to a more reduced form, such as a thioketal.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioketals.
Substitution: Various substituted dithiin derivatives.
科学的研究の応用
5-Methyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-2,3-dihydro-1,4-dithiine involves its ability to undergo various chemical transformations due to the presence of sulfur atoms in its structure. These transformations can lead to the formation of reactive intermediates that interact with molecular targets in biological systems. The specific pathways and molecular targets depend on the nature of the derivatives and the context of their use .
類似化合物との比較
1,3-Dithiane: Another sulfur-containing six-membered ring, but with different reactivity and applications.
1,4-Dithiane: Similar to 1,3-dithiane but with a different arrangement of sulfur atoms.
2,3-Dihydro-1,4-dithiin: A close structural relative with similar reactivity but different substitution patterns.
Uniqueness: 5-Methyl-2,3-dihydro-1,4-dithiine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiin derivatives. This uniqueness makes it valuable in specialized synthetic applications and research contexts .
特性
CAS番号 |
5769-49-3 |
|---|---|
分子式 |
C5H8S2 |
分子量 |
132.3 g/mol |
IUPAC名 |
5-methyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C5H8S2/c1-5-4-6-2-3-7-5/h4H,2-3H2,1H3 |
InChIキー |
XRCNPRZPSUNYAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CSCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


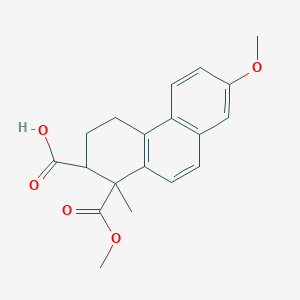
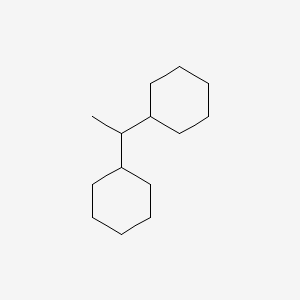
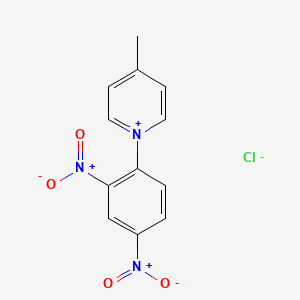
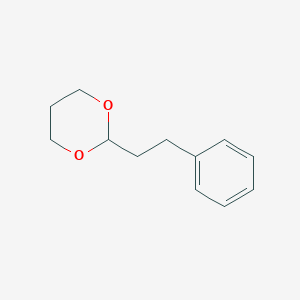
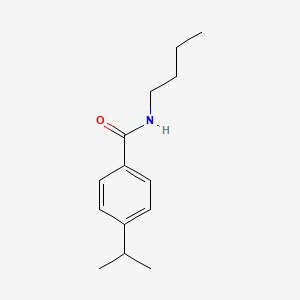

![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
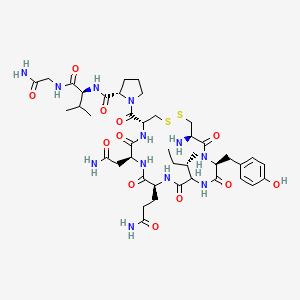




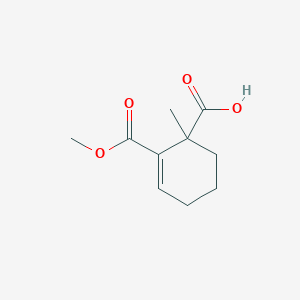
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
